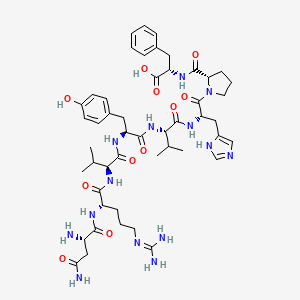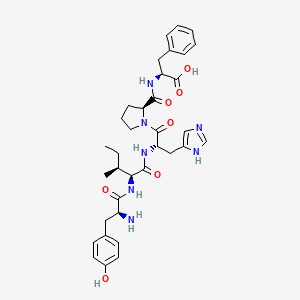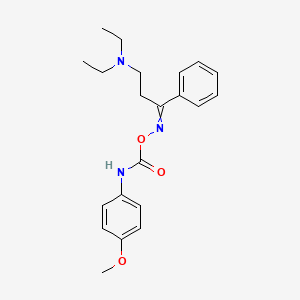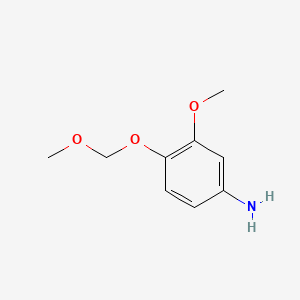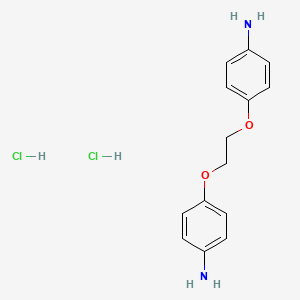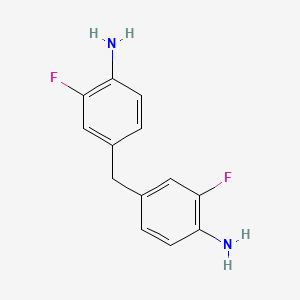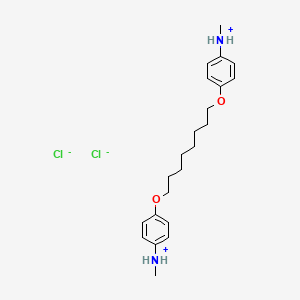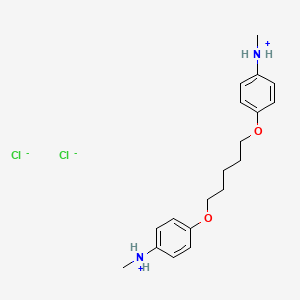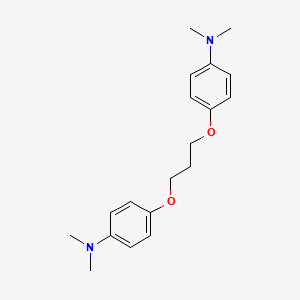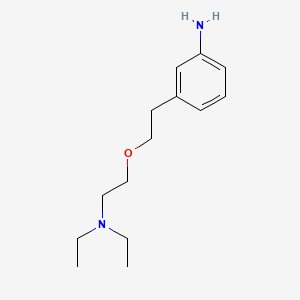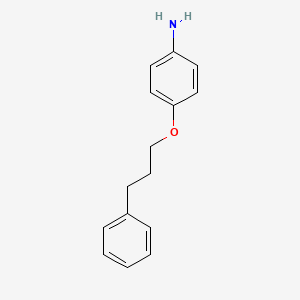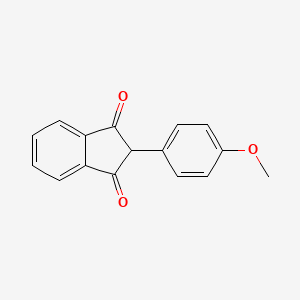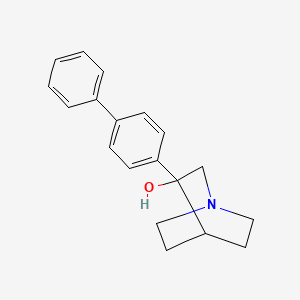
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
Descripción general
Descripción
- Inicialmente sintetizado en 1878, ganó prominencia en la década de 1950 después del retiro del analgésico químicamente similar fenacetina debido a la toxicidad renal.
- Hoy en día, PMID8709131C2a (+) se utiliza ampliamente en todo el mundo, está disponible sin receta médica y constituye el primer paso de la escala analgésica de la OMS.
PMID8709131C2a (+): , también conocido por su nombre preferido, es un compuesto con el nombre sistemático IUPAC o . Su fórmula química es .
Métodos De Preparación
Rutas sintéticas: Existen varios enfoques sintéticos para . Notablemente, los métodos verdes han ganado atención.
Producción industrial: Si bien los métodos industriales específicos no están ampliamente documentados, el compuesto se puede sintetizar utilizando técnicas establecidas de química orgánica.
Análisis De Reacciones Químicas
Reacciones: experimenta reacciones de sustitución nucleofílica y electrofílica, similares a los sistemas de anillos de benceno y piridina.
Reactivos y condiciones comunes: Las reacciones pueden involucrar varios reactivos, como ácidos, bases y agentes oxidantes. Las condiciones detalladas dependerían de la reacción específica.
Productos principales: Los productos formados a partir de estas reacciones pueden variar, pero a menudo conservan el andamiaje de quinolina.
Aplicaciones Científicas De Investigación
Medicina: se ha explorado por su potencial en varias áreas terapéuticas, incluidas las actividades anticancerígenas, antioxidantes, antiinflamatorias, antimaláricas, anti-SARS-CoV-2 y antituberculosas.
Química: Sirve como una estructura privilegiada en los programas de descubrimiento de fármacos debido a sus amplias bio-respuestas.
Industria: Sus aplicaciones se extienden a la química industrial
Mecanismo De Acción
- A pesar de más de un siglo de estudio, el mecanismo exacto sigue siendo esquivo.
Mecanismos centrales:
Comparación Con Compuestos Similares
Singularidad: Resaltar sus características distintivas en comparación con compuestos similares requeriría un análisis exhaustivo.
Compuestos similares: Si bien no tengo información específica sobre compuestos similares, explorar derivados de quinolina relacionados podría proporcionar información valiosa.
Propiedades
Fórmula molecular |
C19H21NO |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
Clave InChI |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
SMILES canónico |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
